molecular formula C9H6ClNO2 B086844 5-Chloro-7-methylisatin CAS No. 14389-06-1

5-Chloro-7-methylisatin

Cat. No. B086844
CAS RN: 14389-06-1
M. Wt: 195.6 g/mol
InChI Key: LDFQLYHDZZPAGN-UHFFFAOYSA-N
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Description

5-Chloro-7-methylisatin is a unique chemical compound with the empirical formula C9H6ClNO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-methylisatin is represented by the SMILES string Cc1cc (Cl)cc2C (=O)C (=O)Nc12 . The molecular weight is 195.60 .


Physical And Chemical Properties Analysis

5-Chloro-7-methylisatin is a powder that can range in color from orange to red to brown . The compound has a molecular weight of 195.60 .

Scientific Research Applications

  • Synthesis of Chemical Compounds : Zhang Zho (2014) synthesized 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving a high purity yield. This study demonstrates the use of 5-Chloro-7-methylisatin in the synthesis of other chemical compounds, highlighting its importance in chemical research and industrial applications (Zhang Zho, 2014).

  • Antiviral Activity : A study by A. M. Hamdy et al. (2015) on Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin indicated potential antiviral activity against HIV. Compounds derived from the reaction showed significant cytotoxicity against MT-4 cells and interacted with the reverse transcriptase binding site of HIV-2, suggesting the potential use of derivatives of 5-Chloro-7-methylisatin in HIV treatment research (Hamdy et al., 2015).

  • Anticancer Research : A study by Areej M. Jaber et al. (2023) found that a spiro adduct derived from 5-chloro-1-methylisatin exhibited excellent antiproliferative activity against various human cancer cell lines. This highlights the potential of 5-Chloro-7-methylisatin derivatives in developing new anticancer drugs (Jaber et al., 2023).

  • Pharmacological Research : A study by Yao et al. (2022) assessed the antiproliferative activity of dihydroartemisinin-5-methylisatin hybrids against breast cancer cell lines. Their findings suggest the importance of 5-Chloro-7-methylisatin derivatives in pharmacological research, particularly in the context of breast cancer treatment (Yao et al., 2022).

  • Molecular and Vibrational Studies : T. Polat et al. (2015) conducted a comprehensive study on 7-fluoroisatin, 7-bromoisatin, and 1-methylisatin. Their research, which includes 5-Chloro-7-methylisatin, focused on the molecular and vibrational properties of these compounds, contributing to a deeper understanding of their physical and chemical characteristics (Polat et al., 2015).

  • Chemical Reaction Studies : The reaction of 5-methylisatin with various reagents was studied by M. R. Mahran et al. (1995), providing insights into the chemical properties and potential applications of 5-Chloro-7-methylisatin in various chemical reactions (Mahran et al., 1995).

  • Neurological Research : A study by A. Nikiforuk et al. (2015) investigated the effects of N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, a compound related to 5-Chloro-7-methylisatin, on cognitive functions in rats. This research suggests possible applications of 5-Chloro-7-methylisatin derivatives in neurological and cognitive studies (Nikiforuk et al., 2015).

Safety And Hazards

When handling 5-Chloro-7-methylisatin, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

5-chloro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQLYHDZZPAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327150
Record name 5-Chloro-7-methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methylisatin

CAS RN

14389-06-1
Record name 5-Chloro-7-methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GL Chai, JW Han, HNC Wong - The Journal of Organic Chemistry, 2017 - ACS Publications
… A diminished reaction rate was also observed from the reaction of a disubstituted reactant such as N-benzyl-5-chloro-7-methylisatin 1n, which gave product 3n in 46% yield with 95% ee…
Number of citations: 28 pubs.acs.org
D Fokas, WJ Ryan, DS Casebier, DL Coffen - Tetrahedron letters, 1998 - Elsevier
A combinatorial library of 26,500 spiro[pyrrolidine-2,3′-oxindoles] was prepared in a single-compound format by a facile intermolecular 1,3-dipolar cycloaddition. An azomethine ylide, …
Number of citations: 118 www.sciencedirect.com
HA Rasheed, H El Sayed - Journal of the Serbian Chemical …, 2019 - shd-pub.org.rs
… Moreover, 5-chloro-7-methylisatin β-thiosemicarbazone behaved as a potential ketone inhibitor of parasitic cysteine proteases identified in trypanosomes (cruzain and rhodesain) and …
Number of citations: 3 shd-pub.org.rs
DG Powers, DS Casebier, D Fokas, WJ Ryan, JR Troth… - Tetrahedron, 1998 - Elsevier
Using a variety of condensation and cyclization reactions, nine combinatorial arrays of individual chalcone derivatives, over 74,000 in all, were produced in 50 μM quantities. The ease …
Number of citations: 251 www.sciencedirect.com

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